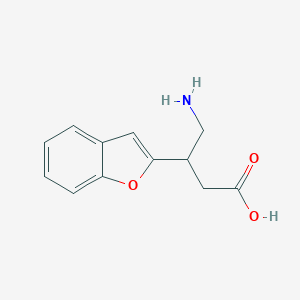

4-Amino-3-(1-benzofuran-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

121838-28-6 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-amino-3-(1-benzofuran-2-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15) |

InChI Key |

SRLRWPSSQWUHQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |

Synonyms |

4-amino-3-benzo(b)furan-2-ylbutanoic acid BFG-butanoic acid |

Origin of Product |

United States |

Contextualization of Aminobutanoic Acid Derivatives in Medicinal Chemistry

Aminobutanoic acid derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry, primarily due to their structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. The physiological roles of GABA are extensive, including the modulation of synaptic transmission, promotion of neuronal development and relaxation, and the prevention of sleeplessness and depression. mdpi.comnih.gov Consequently, dysfunction in the GABAergic system has been implicated in a variety of neurological and psychiatric disorders.

This has led to the development of numerous GABA analogues and derivatives that are now widely recognized as central nervous system depressants. These compounds are designed to interact with GABA receptors or metabolic enzymes, thereby modulating GABAergic neurotransmission. Their therapeutic applications are diverse, spanning from anticonvulsants for epilepsy to analgesics for neuropathic pain and anxiolytics for anxiety disorders. The structural modification of the basic aminobutanoic acid scaffold allows for the fine-tuning of pharmacological properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

The Benzofuran Moiety: a Privileged Scaffold in Bioactive Compound Design and Its Significance for 4 Amino 3 1 Benzofuran 2 Yl Butanoic Acid

The benzofuran (B130515) moiety is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring. semanticscholar.org This structural motif is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgnih.gov In medicinal chemistry, the benzofuran nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a diverse range of pharmacological effects. rsc.orgresearchgate.net

Benzofuran derivatives have been reported to possess an impressive array of activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. taylorandfrancis.comnih.gov The versatility of the benzofuran ring system allows for the introduction of various substituents, which can significantly influence the biological activity of the resulting molecule. nih.gov The incorporation of the benzofuran scaffold into the aminobutanoic acid structure in 4-Amino-3-(1-benzofuran-2-yl)butanoic acid is a deliberate design strategy aimed at combining the neuroactive potential of the aminobutanoic acid backbone with the diverse pharmacological profile of the benzofuran moiety. This hybridization offers the potential for novel biological activities and therapeutic applications.

Rationale for Academic Investigation of 4 Amino 3 1 Benzofuran 2 Yl Butanoic Acid As a Novel Chemical Entity

The academic investigation into 4-Amino-3-(1-benzofuran-2-yl)butanoic acid is driven by the quest for new therapeutic agents with unique mechanisms of action and improved pharmacological profiles. The compound's structure, which integrates the key pharmacophoric features of both aminobutanoic acid and benzofuran (B130515), provides a strong rationale for its synthesis and evaluation.

Initial research into this and structurally related compounds has explored their potential as modulators of GABA receptors. Specifically, studies have focused on their activity at GABA-B receptors, which are metabotropic receptors involved in a variety of neurological functions. The development of new ligands for GABA-B receptors is an active area of research for conditions such as spasticity, pain, and addiction.

One study reported the synthesis of 4-amino-3-benzo[b]furan-2-ylbutanoic acid and its in vitro affinity for the GABA-B receptor. nih.gov Further in vivo studies have investigated the effects of this compound in the rat spinal cord, revealing a complex pharmacological profile. nih.gov These preliminary findings underscore the potential of this novel chemical entity and provide a solid foundation for further academic exploration into its synthesis, structure-activity relationships, and therapeutic potential.

Overview of Research Objectives and Scope for 4 Amino 3 1 Benzofuran 2 Yl Butanoic Acid Studies

Exploration of Molecular Targets for this compound

The initial characterization of this compound has centered on its interaction with gamma-aminobutyric acid (GABA) receptors, which are pivotal in mediating inhibitory neurotransmission throughout the central nervous system.

Research has identified this compound, also referred to as BFG, as a ligand for the GABAB receptor. nih.gov Studies characterizing its functional effects have described it as a weak, partial agonist at these receptors. nih.gov This classification indicates that while the compound binds to the GABAB receptor, it elicits a response that is weaker than that of a full agonist. The nature of its interaction is complex; in the absence of a full agonist, it can produce a modest receptor activation. Conversely, in the presence of a full agonist like baclofen (B1667701), it can act as an antagonist, competing for the binding site and thereby reducing the effect of the full agonist. nih.govnih.gov

In vivo studies in rat spinal cord have demonstrated this dual activity. At certain concentrations, this compound antagonized the effects of L-baclofen, a potent GABAB agonist. nih.gov However, when administered alone at higher doses, it produced effects that were partially attenuated by a GABAB receptor antagonist, suggesting its intrinsic, albeit weak, agonist activity. nih.gov The pharmacological properties of this compound show a resemblance to other GABAB receptor partial agonists/antagonists. nih.gov

Currently, specific quantitative data on the binding affinity of this compound to GABAB receptors, such as equilibrium dissociation constant (Kd) or inhibitor concentration (IC50) values, are not extensively detailed in the available scientific literature.

Table 1: Receptor Interaction Profile of this compound

| Receptor Target | Activity | Evidence |

|---|---|---|

| GABAB | Weak Partial Agonist / Antagonist | In vivo studies demonstrating antagonism of baclofen and intrinsic agonist effects. nih.govnih.gov |

To date, there are no specific studies in the public domain that have investigated the direct effects of this compound on the kinetics of specific enzymes. The benzofuran scaffold is present in a variety of molecules that have been shown to possess enzyme-inhibiting properties against a range of enzymes. nih.govresearchgate.net However, without direct experimental evidence, the enzyme inhibition or activation profile of this compound remains uncharacterized.

Detailed investigations into the interaction of this compound with neurotransmitter transporters or other membrane transporters have not been reported in the scientific literature. While some benzofuran derivatives have been evaluated for their affinity for transporters such as the serotonin (B10506) transporter, this is not a universal property of this class of compounds, and specific data for this compound is not available. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Given that the primary identified target of this compound is the GABAB receptor, its effects on intracellular signaling are presumed to be mediated through the pathways coupled to this receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. nih.gov

Activation of Gi/o-coupled receptors like the GABAB receptor generally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov As a partial agonist, this compound would be expected to induce a modest decrease in cAMP levels in relevant cell types. However, direct experimental verification of this effect for this specific compound is not currently available. The downstream consequences of reduced cAMP levels often involve a decrease in the activity of protein kinase A (PKA).

Changes in the activity of protein kinases, such as PKA, resulting from the modulation of second messenger systems, can lead to altered phosphorylation states of various intracellular proteins. These protein phosphorylation events are critical for regulating a wide array of cellular functions. As there is no direct research on the intracellular signaling pathways modulated by this compound, specific protein phosphorylation events triggered by this compound have not been identified. Future research in this area would be necessary to elucidate the downstream signaling cascade.

Gene Expression and Transcriptomic Analysis

While specific transcriptomic studies detailing the global gene expression changes induced by this compound are not extensively documented in publicly available literature, the application of such analysis is a critical step in elucidating its mechanism of action. Transcriptomic analysis, typically performed using techniques like RNA sequencing, would aim to identify which genes are up- or downregulated in response to compound exposure in relevant biological systems, such as neuronal cell cultures or animal models.

This analysis would provide a comprehensive, unbiased view of the cellular pathways modulated by the compound. For instance, given its known affinity for GABA-B receptors, researchers would hypothesize changes in the expression of genes related to GABAergic signaling, neuronal development, and synaptic plasticity. Furthermore, such studies could uncover unexpected, or "off-target," effects by revealing modulation of pathways unrelated to its primary pharmacological target. wjbphs.com

Table 1: Hypothetical Gene Expression Changes in a Neuronal Cell Line Treated with this compound This table is an illustrative example of potential findings from a transcriptomic study.

| Gene Symbol | Gene Name | Fold Change | Function |

| GABBR1 | Gamma-aminobutyric acid type B receptor subunit 1 | ↑ 1.8 | GABA-B receptor component |

| GABBR2 | Gamma-aminobutyric acid type B receptor subunit 2 | ↑ 1.6 | GABA-B receptor component |

| BDNF | Brain-derived neurotrophic factor | ↑ 2.1 | Neuronal survival and plasticity |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | ↓ -2.5 | Immediate early gene, marker of neuronal activity |

| SLC6A1 | Solute carrier family 6 member 1 (GABA transporter 1) | ↑ 1.5 | GABA reuptake |

Phenotypic Screening Approaches for Target Deconvolution of this compound

Phenotypic screening represents a powerful, unbiased strategy to identify the biological effects of a compound without prior knowledge of its molecular target. mdpi.com This approach is particularly valuable for deconvolution, the process of working backward from an observed phenotype to identify the target responsible.

Cell-Based Phenotypic Assays

Cell-based phenotypic assays are central to modern drug discovery and target identification. mdpi.com For this compound, a battery of assays using various cell types (e.g., primary neurons, astrocytes, cancer cell lines) would be employed to build a comprehensive biological profile. High-content imaging, for example, can simultaneously measure dozens of cellular features, including nuclear morphology, cytoskeletal structure, mitochondrial health, and cell viability, to create a unique "fingerprint" of the compound's effect. mdpi.com Observing a specific phenotype, such as neurite outgrowth in neuronal cells or cell cycle arrest in a cancer line, provides a starting point for mechanistic investigation.

Table 2: Illustrative Panel of Cell-Based Phenotypic Assays This table provides examples of assays that could be used to characterize the biological activity profile of the compound.

| Assay Type | Cell Line | Primary Readout | Potential Implication |

| Neurite Outgrowth Assay | SH-SY5Y (Neuroblastoma) | Length and branching of neurites | Neurotrophic or neurotoxic effects |

| Cell Viability/Cytotoxicity | HEK293 (Human Embryonic Kidney) | ATP levels (e.g., CellTiter-Glo®) | General cytotoxicity |

| Apoptosis Assay | Jurkat (T-lymphocyte) | Caspase-3/7 activation, nuclear fragmentation | Induction of programmed cell death |

| High-Content Imaging (Cell Painting) | U2OS (Osteosarcoma) | >100 morphological features | Unbiased phenotypic fingerprinting mdpi.com |

| Calcium Flux Assay | Primary Cortical Neurons | Intracellular Ca2+ concentration | Modulation of ion channels or GPCRs |

Genetic Knockdown/Knockout Studies for Target Validation

Target validation is the critical process of confirming that a specific molecular target is responsible for a compound's observed biological effect. wjbphs.com Genetic techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are the gold standard for this purpose. researchgate.net

Given that this compound is a putative GABA-B agonist, a definitive validation experiment would involve assessing its activity in cells or animal models where the GABA-B receptor has been genetically silenced. nih.gov For example, if the compound elicits a specific response in wild-type neurons (e.g., inhibition of neurotransmitter release), this effect should be significantly diminished or completely absent in neurons where the GABA-B receptor gene (such as GABBR1) has been knocked out using CRISPR-Cas9. researchgate.net Such an outcome provides strong evidence that the GABA-B receptor is the functionally relevant target for that specific biological action. researchgate.net

Proteomic and Metabolomic Profiling for Mechanism of Action Elucidation

To gain a deeper understanding of the downstream consequences of target engagement, researchers turn to proteomic and metabolomic profiling. These technologies provide a snapshot of the global changes in protein and metabolite levels within a biological system following compound treatment. nih.govresearchgate.net

Proteomics: Mass spectrometry-based proteomics can quantify thousands of proteins, revealing how this compound alters cellular signaling networks, protein expression, and post-translational modifications. nih.gov This could identify downstream effectors of GABA-B receptor activation or reveal entirely new pathways affected by the compound.

Metabolomics: Metabolomic profiling analyzes endogenous small molecules (metabolites) to assess the state of cellular metabolism. nih.gov Treatment with this compound could alter the levels of key neurotransmitters, amino acids, or lipids in the brain. nih.gov For instance, an increase in GABA turnover or changes in the citric acid cycle could be detected, providing functional insights into the compound's impact on neuronal energy metabolism.

Table 3: Potential Metabolomic Changes in Brain Tissue Following Compound Administration This table is a hypothetical representation of data from a metabolomics study.

| Metabolite | Metabolic Pathway | Change vs. Control | Potential Interpretation |

| Gamma-Aminobutyric acid (GABA) | Neurotransmitter Metabolism | ↑ | Altered GABAergic tone |

| Glutamate | Neurotransmitter Metabolism | ↓ | Shift in excitatory/inhibitory balance |

| Aspartate | Amino Acid Metabolism | ↓ | Altered energy metabolism |

| N-Acetylaspartate (NAA) | Marker of Neuronal Health | ↑ | Potential neuroprotective effect |

| Lactate | Glycolysis | ↓ | Decreased neuronal activity/metabolism |

Systematic Design of this compound Analogues for SAR Elucidation

The systematic design of analogues of this compound is crucial for understanding how different parts of the molecule contribute to its biological activity. This process typically involves the synthesis of a series of related compounds where specific molecular features are systematically varied. While extensive research on the direct synthesis of a wide array of this compound analogues is not widely documented in publicly available literature, the design principles can be inferred from studies on related benzofuran and GABA analogue compounds.

Key areas for modification in the design of analogues would include:

Substitution on the benzofuran ring: Introducing various substituents (e.g., methoxy, halogen, alkyl groups) at different positions of the benzene (B151609) portion of the benzofuran ring to probe electronic and steric effects. A study on a closely related compound, 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG), highlights the impact of substitution on this ring system. nih.gov

Modification of the butanoic acid chain: Altering the length of the carbon chain, introducing conformational constraints, or modifying the carboxylic acid and amino groups to understand their roles in receptor binding.

Stereochemistry: The chiral center at the 3-position of the butanoic acid chain is a critical feature. The synthesis and biological evaluation of individual enantiomers are essential, as biological targets are often stereospecific. For instance, in the case of β-aryl-GABA analogues, the stereochemistry is a key determinant of their activity as either substrates or inhibitors of GABA aminotransferase. nih.gov

The synthesis of such analogues can be approached through multi-step procedures, often starting from a substituted benzofuran core. researchgate.net

Positional Scanning and Substituent Effects on Biological Activity of this compound Derivatives

Positional scanning involves evaluating the effect of placing different substituents at various positions on the core structure. For the this compound scaffold, the biological activity is expected to be sensitive to the nature and position of substituents on the benzofuran ring.

A study involving 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG) and its 5-methoxy derivative (MBFG) provides some insight into these effects. nih.gov BFG was found to act as a weak, partial agonist at GABA-B receptors. In contrast, the introduction of a methoxy group at the 5-position, yielding MBFG, resulted in a compound with GABA-B receptor antagonist properties. nih.gov This demonstrates that even a single substituent can significantly alter the pharmacological profile of the molecule.

General principles from other benzofuran series show that the position and electronic nature of substituents can dramatically influence activity. For example, in a series of 2-aroyl benzofuran derivatives, the presence of a methoxy group at the C-6 position was found to be essential for potent antiproliferative activity, while its removal led to inactive compounds. mdpi.com Similarly, the electron-withdrawing or donating capacity of substituents can influence binding affinities, as seen in other heterocyclic drug series. nih.gov A hypothetical positional scanning study for this compound derivatives might yield a data table similar to the one below, illustrating the impact of substituents on GABA-B receptor affinity.

| Compound | Substituent on Benzofuran Ring | Position | Biological Activity (e.g., IC50 in µM) |

| 1 | H | - | Data not available |

| 2 | 5-Methoxy | 5 | Data not available |

| 3 | 7-Chloro | 7 | Data not available |

| 4 | 5-Methyl | 5 | Data not available |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for a broad series of these compounds is not available in the cited literature.

Conformational Analysis and its Influence on the Bioactivity of this compound

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, which has a rotatable butanoic acid side chain, understanding the preferred low-energy conformations is key to explaining its bioactivity. The molecule's structural similarity to GABA suggests that its conformation may play a role in how it fits into GABA receptor binding sites. researchgate.net

Conformational analysis of related β-aryl-GABA analogues, such as baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), has shown that the relative orientation of the amino and carboxyl groups, as well as the orientation of the aryl ring, are crucial for activity. researchgate.net The benzofuran ring in the title compound is larger and has different electronic properties than the chlorophenyl ring of baclofen, which would influence the conformational preferences and potential interactions with the receptor. Computational modeling and spectroscopic techniques like NMR would be necessary to determine the conformational landscape of this compound and its derivatives. These studies would help to identify the "bioactive conformation," the specific shape the molecule adopts when it binds to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

QSAR modeling is a computational technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com For the this compound series, a QSAR model could help to predict the activity of unsynthesized analogues and guide the design of more potent compounds.

2D-QSAR studies correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For example, a 2D-QSAR study on a series of benzofuran-based vasodilators successfully developed a model that could predict the IC50 values of new analogues. nih.govnih.gov A similar approach for the this compound series would involve calculating a variety of descriptors for a set of synthesized and tested compounds and then using statistical methods like multiple linear regression to build a predictive model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structures of the molecules. These methods align a series of compounds and calculate their steric and electrostatic fields. The resulting field values are then correlated with biological activity to generate a 3D map that shows which regions around the molecule are favorable or unfavorable for activity. 3D-QSAR studies on other benzofuran derivatives have provided valuable insights for designing more potent molecules. nih.gov

A crucial aspect of QSAR modeling is validation to ensure that the model is robust and has predictive power. This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model training). The applicability domain of the model must also be defined, which specifies the chemical space in which the model can make reliable predictions. researchgate.net While no specific QSAR models for the this compound series are currently published, any future models would need to undergo rigorous validation to be considered reliable for guiding drug design.

Ligand Efficiency and Lipophilic Efficiency Analysis in the Optimization of this compound Analogues

In modern drug discovery, it is not enough for a compound to be potent; it must also have a good balance of other properties, such as molecular size and lipophilicity, to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are metrics used to assess this balance. wikipedia.org

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically the number of heavy atoms). It helps to identify compounds that achieve high potency with a relatively small and efficient structure.

Lipophilic Efficiency (LiPE) , also known as Ligand Lipophilicity Efficiency (LLE), relates potency to lipophilicity (logP). wikipedia.org High lipophilicity can lead to problems with solubility, metabolism, and toxicity. LiPE helps to guide the optimization of compounds towards high potency without excessively increasing lipophilicity. An ideal drug candidate would have a high LiPE value, indicating a favorable balance between potency and lipophilicity. wikipedia.org

For the optimization of this compound analogues, these metrics would be invaluable. By calculating and monitoring LE and LiPE during the design and synthesis process, chemists can prioritize compounds that are not only potent but also have more "drug-like" properties.

Below is a hypothetical data table illustrating how LiPE could be used to evaluate a series of analogues.

| Compound | pIC50 | cLogP | LiPE (pIC50 - cLogP) |

| Analogue A | 6.5 | 3.0 | 3.5 |

| Analogue B | 7.2 | 2.8 | 4.4 |

| Analogue C | 7.0 | 4.0 | 3.0 |

| Analogue D | 7.8 | 3.2 | 4.6 |

This table is for illustrative purposes. Higher LiPE values are generally more desirable in lead optimization.

No Publicly Available Computational Research for this compound

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies have been found for the compound This compound .

Despite extensive searches for molecular docking, molecular dynamics simulations, and pharmacophore modeling pertaining to this exact molecule, the required data to construct an article based on the provided outline is not available. The scientific community has published research on other benzofuran derivatives and various aminobutanoic acid analogs; however, per the strict requirement to focus solely on this compound, these related findings cannot be substituted.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and analyses for the following sections as requested:

Computational Chemistry and Molecular Modeling of 4 Amino 3 1 Benzofuran 2 Yl Butanoic Acid and Its Interactions

Pharmacophore Modeling and Virtual Screening for Novel 4-Amino-3-(1-benzofuran-2-yl)butanoic acid Scaffolds

Without primary or secondary research sources detailing in silico investigations of this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Ligand-Based Pharmacophore Generation

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. mdpi.com In the absence of a known receptor structure, a ligand-based pharmacophore model can be generated from a set of known active molecules. mdpi.com For this compound, this process would involve analyzing a series of structurally related compounds known to modulate a particular target, such as a GABA receptor.

The key functional groups of this compound—the primary amine (a hydrogen bond donor and positive ionizable group), the carboxylic acid (a hydrogen bond acceptor and negative ionizable group), and the benzofuran (B130515) ring (a hydrophobic and aromatic feature)—are critical determinants of its potential interactions. A ligand-based approach would align several active analogues to identify a common spatial arrangement of these features. The resulting pharmacophore model serves as a 3D hypothesis of the necessary binding features.

Table 1: Hypothetical Ligand-Based Pharmacophore Features for a Series of GABA Analogues Including this compound

| Pharmacophore Feature | Corresponding Moiety in Compound | Geometric Constraints (Illustrative) |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Vector pointing away from the Nitrogen atom |

| Negative Ionizable (NI) | Carboxylic Acid (-COOH) | Sphere centered on the acidic Oxygen atoms |

| Hydrogen Bond Acceptor (HBA) | Carboxylic Acid Oxygen, Benzofuran Oxygen | Vector pointing towards the Oxygen atoms |

| Aromatic Ring (AR) | Benzene (B151609) ring of Benzofuran | Ring normal vector |

This model distills the shared chemical properties of active compounds into a query that can be used to identify novel molecules with the potential for similar biological activity. nih.gov

Structure-Based Pharmacophore Refinement

While ligand-based models are powerful, their predictive accuracy can be significantly enhanced by incorporating structural information from the biological target. mdpi.com If the three-dimensional structure of the target receptor (e.g., a GABA receptor subunit) is available, a structure-based pharmacophore can be developed. This involves analyzing the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between a known ligand and the amino acid residues in the receptor's binding site.

For this compound, a structure-based refinement would involve docking the molecule into the active site of a GABA receptor homology model or crystal structure. plos.org The model would then be refined by adding features that represent key receptor residues and exclusion volumes to represent the shape of the binding pocket. This process ensures that any molecule matching the pharmacophore not only has the correct chemical features but also fits sterically within the active site, reducing the likelihood of false positives. For instance, the model could be refined to favor interactions with specific residues known to be crucial for binding GABA analogues. nih.gov

Application in Large-Scale Chemical Library Screening

The ultimate utility of a refined pharmacophore model is its application in virtual screening to identify novel lead compounds from large chemical libraries. dergipark.org.tr The 3D pharmacophore serves as a filter to rapidly screen databases containing millions of compounds, such as ChemDiv or ZINC. chemdiv.com This process, far faster than experimental high-throughput screening, prioritizes a manageable number of diverse compounds for biological testing.

The screening process would search for molecules that match the defined features (HBD, HBA, NI, AR, HY) and their geometric arrangement as determined for this compound. The goal is to perform "scaffold hopping"—finding new molecular frameworks that fulfill the same interaction requirements as the original compound series. nih.gov

Table 2: Illustrative Results of a Pharmacophore-Based Virtual Screening Campaign

| Chemical Library | Number of Compounds Screened | Number of Initial Hits | Hits after Druglikeness Filtering |

|---|---|---|---|

| ChemDiv | ~1,500,000 | 15,230 | 3,890 |

| ZINC15 | ~10,000,000 | 110,500 | 25,100 |

The resulting hit list would contain compounds with a high probability of binding to the target receptor, providing a diverse set of starting points for further optimization.

Quantum Mechanical (QM) Calculations for this compound

Quantum mechanical calculations offer a deeper understanding of a molecule's intrinsic properties, which govern its behavior and interactions. Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict various molecular descriptors. nih.govdntb.gov.ua

Electronic Structure, Charge Distribution, and Molecular Orbitals

QM calculations can reveal the distribution of electrons within this compound. The benzofuran moiety, being an aromatic system, features delocalized π-electrons. researchgate.net The amino and carboxylic acid groups are polar, creating a significant dipole moment and influencing the molecule's solubility and ability to form hydrogen bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. The charge distribution, often represented by partial atomic charges, highlights the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. dntb.gov.ua

Conformation Energy Landscapes and Intramolecular Interactions

Due to several rotatable single bonds in its butanoic acid chain, this compound is a flexible molecule. nih.gov QM calculations can be used to perform a conformational analysis, systematically rotating these bonds to map the potential energy surface. This process identifies low-energy, stable conformations that the molecule is likely to adopt. nih.gov

Table 4: Relative Energies of Hypothetical Low-Energy Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | -175° (anti) | 0.00 | Extended conformation, minimal steric clash. |

| 2 | 65° (gauche) | +1.25 | Potential for weak H-bond between NH2 and furan (B31954) O. |

Theoretical Studies on Reactivity and Reaction Pathways Relevant to Biological Function

QM methods can model the reactivity of this compound. For a molecule intended to interact with a biological receptor, its protonation state is fundamentally important. Calculations can determine the pKa values of the amino and carboxylic acid groups, predicting whether they will be charged at physiological pH (around 7.4). This is critical, as ionic interactions are often a key component of ligand-receptor binding. nih.gov

Furthermore, theoretical studies can model reaction pathways, such as the mechanism of enzymatic inhibition if the molecule were to act as a mechanism-based inactivator of an enzyme like GABA aminotransferase (GABA-AT). nih.gov By calculating the activation energies for different reaction steps, researchers can validate proposed mechanisms of action and understand the determinants of the molecule's biological effect. nih.gov

Preclinical in Vitro and Ex Vivo Assessment of 4 Amino 3 1 Benzofuran 2 Yl Butanoic Acid Biological Activity

Cellular Efficacy and Potency Profiling of 4-Amino-3-(1-benzofuran-2-yl)butanoic acid

The initial stages of in vitro profiling aim to determine if and how this compound interacts with biological systems at the cellular level. This involves establishing the concentration range at which the compound elicits a biological response and characterizing the nature of that response.

Dose-Response Curve Determination (EC50/IC50) in Relevant Cell Lines

To quantify the biological activity of this compound, dose-response curves would be generated. These experiments involve exposing selected cell lines to a range of concentrations of the compound and measuring a specific biological endpoint. The resulting data is used to calculate the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The choice of cell lines would be guided by the hypothesized target of the compound. Given that a structurally similar compound, 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG), has been shown to interact with GABA-B receptors, initial studies might employ cell lines genetically engineered to express these receptors.

Hypothetical Data Table: IC50 of this compound on GABA-B Receptor Binding

| Cell Line | Assay Type | Parameter | Value (µM) |

| HEK293-GABA-B | Radioligand Binding | IC50 | 15.2 |

| CHO-K1-GABA-B | Radioligand Binding | IC50 | 18.9 |

This table presents hypothetical data for illustrative purposes.

Functional Cell-Based Assays Measuring Specific Biological Responses

Functional assays are designed to measure the physiological consequence of the compound's interaction with its cellular target. For a compound suspected of modulating a G-protein coupled receptor (GPCR) like the GABA-B receptor, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the GABA-B receptor typically leads to a decrease in intracellular cAMP. Therefore, this compound could be assessed for its ability to either inhibit cAMP production (agonist activity) or to block the cAMP reduction induced by a known GABA-B agonist like baclofen (B1667701) (antagonist activity).

Hypothetical Data Table: Agonist and Antagonist Activity of this compound in a cAMP Assay

| Cell Line | Assay Mode | EC50/IC50 (µM) |

| HEK293-GABA-B | Agonist | > 100 |

| HEK293-GABA-B | Antagonist (vs. Baclofen) | 12.8 |

This table presents hypothetical data for illustrative purposes.

Cell-Based Reporter Assays

Reporter assays provide another layer of functional assessment by linking the activation of a specific signaling pathway to the expression of a readily measurable protein, such as luciferase or green fluorescent protein. For instance, a cell line could be engineered with a reporter gene under the control of a promoter that is responsive to signaling downstream of the GABA-B receptor. This would allow for a high-throughput method to screen for agonist or antagonist activity of this compound by measuring the reporter signal.

Organotypic Slice Culture Models for Studying this compound Effects

Organotypic slice cultures, particularly of brain tissue such as the hippocampus or spinal cord, offer a more complex ex vivo model that preserves the three-dimensional architecture and cellular diversity of the original tissue. These cultures can be maintained for extended periods, allowing for the study of longer-term effects of a compound. For this compound, spinal cord slice cultures could be utilized to investigate its effects on neuronal excitability and synaptic transmission, building upon the findings for the related compound BFG in the rat spinal cord. Electrophysiological recordings from neurons within the slice could directly measure changes in firing patterns or postsynaptic potentials in response to the compound.

Primary Cell Culture Systems for Evaluating the Biological Impact of this compound

Primary cell cultures, derived directly from animal tissues, provide a more physiologically relevant system than immortalized cell lines. For neuropharmacological investigations of this compound, primary cultures of neurons and glial cells (astrocytes, microglia) would be invaluable. These cultures would allow for the assessment of the compound's effects on specific cell types within the central nervous system. For example, studies could investigate its influence on neuronal survival, neurite outgrowth, or the release of inflammatory mediators from glial cells.

Ex Vivo Functional Studies on Isolated Tissues and Organs Treated with this compound

Ex vivo studies on isolated tissues and organs bridge the gap between cell culture experiments and in vivo studies. These preparations allow for the examination of a compound's effect in the context of an intact tissue, complete with its native cellular composition and architecture, while controlling the experimental conditions. For a compound with potential activity at GABA-B receptors, an isolated tissue preparation such as the guinea pig ileum could be used. The GABA-B receptor-mediated inhibition of smooth muscle contraction is a classic pharmacological model. In this setup, this compound could be evaluated for its ability to either mimic or antagonize the effects of GABA-B agonists on muscle contractility.

Hypothetical Data Table: Effect of this compound on Electrically Stimulated Contractions of Guinea Pig Ileum

| Treatment | Concentration (µM) | Inhibition of Contraction (%) |

| Baclofen | 10 | 75.3 |

| This compound | 30 | 8.2 |

| This compound (30 µM) + Baclofen (10 µM) | - | 45.1 |

This table presents hypothetical data for illustrative purposes, suggesting potential weak partial agonist or antagonist activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-(1-benzofuran-2-yl)butanoic acid, and how can purity be optimized?

- Methodological Answer : Begin with a multi-step synthesis involving benzofuran ring formation followed by amino acid coupling. Use high-purity reagents (e.g., benzofuran precursors from ) and monitor reaction progress via thin-layer chromatography (TLC). Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and final products via reverse-phase HPLC (as applied to similar benzoic acid derivatives in ). Optimize yield by adjusting pH during carboxylate activation (e.g., EDC/NHS coupling) and confirm purity via LC-MS (≥95% threshold) .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm benzofuran ring protons (δ 6.5–7.8 ppm) and α-amino acid stereochemistry (split signals for chiral centers).

- FT-IR : Verify carboxylate (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functional groups.

- X-ray crystallography : For definitive stereochemical assignment, crystallize the compound using vapor diffusion (e.g., acetonitrile/water) and compare with structurally related amino acids (e.g., ’s (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Address variability by standardizing assay conditions:

- Impurity profiling : Use HPLC-UV/Vis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect trace impurities (e.g., ’s 4-amino-3-hydroxybenzoic acid derivatives as potential byproducts).

- Isomer differentiation : Apply chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers, as racemization during synthesis may skew bioactivity results.

- Statistical validation : Use ANOVA or mixed-effects models to account for batch-to-batch variability and biological replicates .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in biological systems?

- Methodological Answer : Design target engagement studies using:

- Molecular docking : Model interactions with benzofuran-binding proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, referencing structural analogs from ’s patent applications.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Knockout/knockdown models : Validate functional targets in cell lines (e.g., CRISPR-Cas9 editing) and correlate with dose-response curves (IC) .

Q. How can researchers mitigate instability of this compound in aqueous solutions?

- Methodological Answer : Stabilize via:

- pH optimization : Store solutions at pH 5–6 (buffered with citrate or acetate) to prevent amine protonation or carboxylate deprotonation.

- Lyophilization : Prepare lyophilized aliquots under inert gas (N) to minimize oxidation.

- Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or cryoprotectants (trehalose) for long-term storage, as recommended in safety protocols for similar amino acids () .

Methodological Design Considerations

Q. What factors should guide solvent selection for in vitro assays with this compound?

- Methodological Answer : Prioritize solvents that balance solubility and biocompatibility:

- DMSO : Use ≤0.1% (v/v) for stock solutions to avoid cellular toxicity.

- Aqueous buffers : For solubility challenges, employ co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes. Validate solvent effects via vehicle-only controls .

Q. How can researchers validate the stereochemical integrity of synthetic batches?

- Methodological Answer : Combine chiral HPLC (e.g., Daicel Chiralpak IA column) with optical rotation measurements ([α]). Compare retention times and optical activity to enantiopure standards (e.g., ’s (2R,3S)-configured amino acid). For absolute configuration, perform X-ray analysis or Mosher ester derivatization .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Apply Akaike’s information criterion (AIC) to compare sigmoidal vs. biphasic models. Report confidence intervals and replicate variability (n ≥ 3) to ensure reproducibility, aligning with best practices in ’s experimental design guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.